

ATTO 610 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining

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Compound of Interest

Compound Name: ATTO 610

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This document provides a comprehensive guide for utilizing **ATTO 610** phalloidin for the fluorescent labeling of filamentous actin (F-actin) in fixed cells. Phalloidin is a bicyclic peptide toxin isolated from the *Amanita phalloides* mushroom, and it exhibits a high binding affinity for F-actin.^[1] When conjugated to the bright and photostable fluorescent dye **ATTO 610**, it becomes a powerful tool for visualizing the actin cytoskeleton with high contrast and specificity.^{[2][3]} This application note details the necessary materials, step-by-step protocols for cell preparation and staining, and data presentation guidelines to ensure robust and reproducible results in your research.

Principle of Actin Staining with Phalloidin Conjugates

Phalloidin binds specifically to the grooves between actin subunits in F-actin filaments, stabilizing them and preventing depolymerization.^{[1][4]} Fluorescently labeled phalloidin allows for the direct visualization of these filaments in fixed and permeabilized cells.^{[5][6]} The small size of the phalloidin conjugate (approximately 12-15 Å in diameter) ensures that it does not sterically hinder the binding of other actin-binding proteins.^{[1][7]} **ATTO 610** is a red-emitting fluorescent dye with strong absorption, high fluorescence quantum yield, and excellent photostability, making it well-suited for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.^{[2][8]}

Materials and Reagents

Reagent	Recommended Specifications	Storage
ATTO 610 Phalloidin	Lyophilized solid	≤-20°C, desiccated and protected from light[1][9]
Methanol (MeOH)	Anhydrous	Room Temperature
Phosphate-Buffered Saline (PBS)	pH 7.4	Room Temperature
Formaldehyde	Methanol-free, 3.7-4% in PBS	4°C
Permeabilization Buffer	0.1-0.5% Triton X-100 in PBS	Room Temperature
Blocking Buffer (Optional)	1% Bovine Serum Albumin (BSA) in PBS	4°C
Mounting Medium	Antifade reagent	4°C, protected from light

Experimental Protocols

Preparation of ATTO 610 Phalloidin Stock Solution

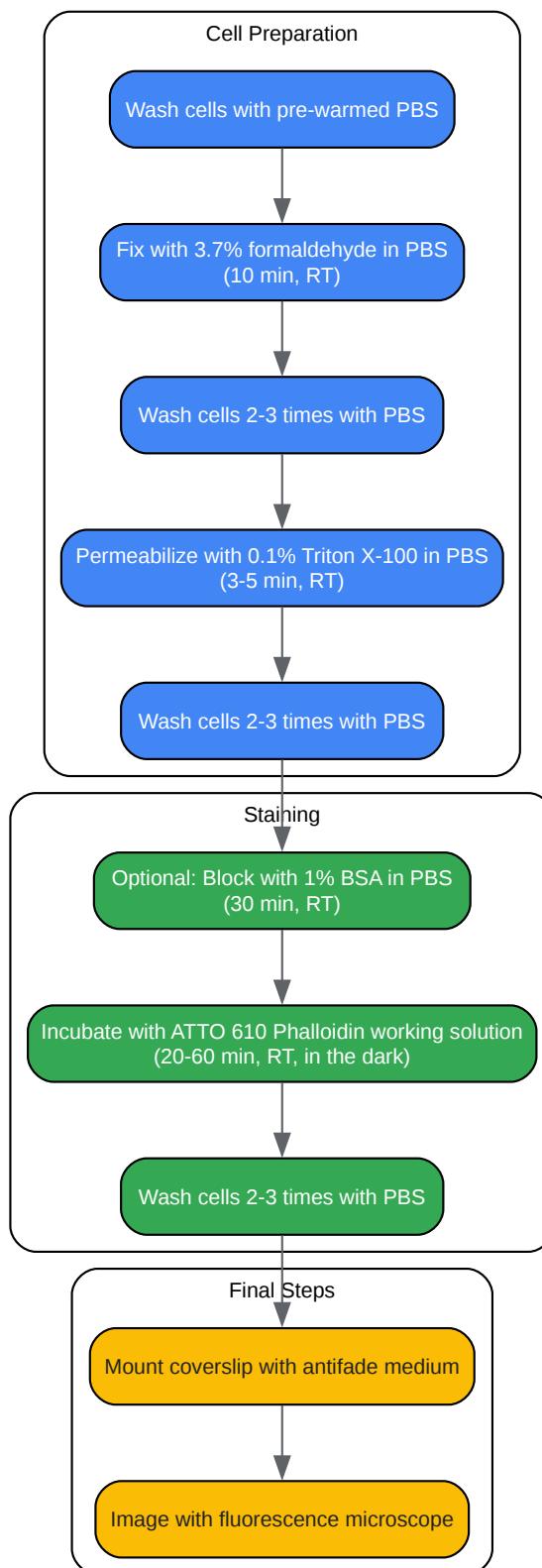
It is recommended to prepare a stock solution of the phalloidin conjugate in methanol.[2]

Step	Procedure	Concentration	Storage
1	Dissolve the lyophilized ATTO 610 phalloidin in 1.5 mL of methanol.	Approximately 6.6 µM (for a 300-unit vial)[1]	≤-20°C for up to one year, protected from light.[1]

Note: Once dissolved, the stock solution should be stored at -20°C and protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[10]

Standard Staining Protocol for Adherent Cells

This protocol is suitable for adherent cells grown on glass coverslips.



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Caption: Standard workflow for F-actin staining with **ATTO 610** phalloidin.

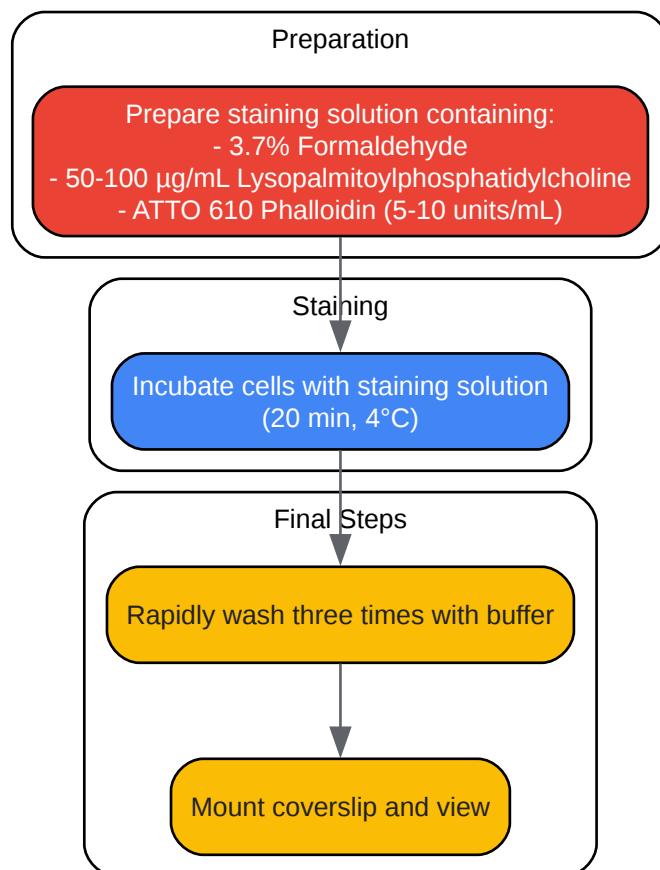
Detailed Steps:

- Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluence.
- Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4.[4]
- Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[4][5] It is crucial to avoid methanol-containing fixatives as they can disrupt the actin cytoskeleton.[11][12]
- Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.[5]
- Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 3-10 minutes at room temperature.[11][12] This step is essential to allow the phalloidin conjugate to enter the cell and bind to F-actin.[6]
- Washing: Wash the cells two to three times with PBS.[5]
- Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes at room temperature.[7][11]
- Staining: Dilute the **ATTO 610** phalloidin stock solution to a working concentration in PBS (a 1:40 to 1:200 dilution is a good starting point).[12] To further reduce nonspecific background, 1% BSA can be added to the staining solution.[11] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[5] The optimal staining time may vary depending on the cell type and should be determined empirically.
- Washing: Rinse the cells two to three times with PBS.[5]
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with appropriate filters for the **ATTO 610** dye (Excitation/Emission maxima: ~616/633 nm).[3][8]

Parameter	Recommended Range
Fixation Time	10 - 30 minutes [5]
Permeabilization Time	3 - 10 minutes [11] [12]
Blocking Time (Optional)	20 - 30 minutes [11]
Staining Incubation Time	20 - 90 minutes [5]
Staining Temperature	Room Temperature (4°C to 37°C is also suitable) [1] [4]
Phalloidin Working Dilution	1:40 - 1:1000 (start with 1:200) [5] [12]

Rapid One-Step Fixation, Permeabilization, and Staining Protocol

For some applications, a rapid, simultaneous fixation, permeabilization, and staining protocol can be employed. Phallotoxins are stable for short periods in 4% formaldehyde fixation buffers. [\[1\]](#)[\[4\]](#)[\[13\]](#)



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Caption: Rapid one-step workflow for actin staining.

Detailed Steps:

- Prepare Staining Solution: Prepare a 1 mL solution containing:
 - 3.7% formaldehyde
 - 50 to 100 µg/mL lysopalmitylphosphatidylcholine
 - 5–10 units of **ATTO 610** phalloidin (approximately 25 to 50 µL of the methanolic stock solution).[1][13]
- Incubation: Place this staining solution on the cells and incubate for 20 minutes at 4°C.[1][13]
- Washing: Rapidly wash the cells three times with buffer.[1][13]

- Mounting and Imaging: Mount the coverslips and proceed with imaging.[1][13]

Troubleshooting and Considerations

- Weak Signal: If the fluorescent signal is weak, consider increasing the concentration of the **ATTO 610** phalloidin working solution or extending the incubation time.
- High Background: High background can be a result of insufficient washing or non-specific binding. Ensure thorough washing after fixation, permeabilization, and staining steps. The optional blocking step with BSA can also help to reduce background.[11]
- Altered Actin Structure: The use of methanol-based fixatives can disrupt fine actin filaments. Always use methanol-free formaldehyde for optimal preservation of the cytoskeleton.[11][12]
- Multiplexing: **ATTO 610** phalloidin staining can be combined with immunostaining. In such cases, it is generally recommended to perform the antibody incubations first, followed by the phalloidin staining. Phalloidin can be added with either the primary or secondary antibody.[5][10] If performing nuclear counterstaining (e.g., with DAPI), this is typically done after the phalloidin staining. DAPI and phalloidin can often be co-incubated.[6]
- pH Sensitivity: Phalloidin's affinity for actin can be reduced at elevated pH due to the cleavage of a thioether bridge.[1][5] Ensure that all buffers are at the recommended pH.

By following these detailed protocols and considering the key variables, researchers can achieve high-quality, reproducible fluorescent labeling of the actin cytoskeleton using **ATTO 610** phalloidin for a wide range of applications in cell biology and drug discovery.

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